B-Raf IN 5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

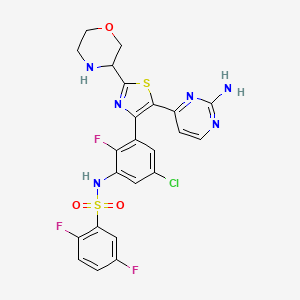

C23H18ClF3N6O3S2 |

|---|---|

Peso molecular |

583.0 g/mol |

Nombre IUPAC |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide |

InChI |

InChI=1S/C23H18ClF3N6O3S2/c24-11-7-13(19(27)16(8-11)33-38(34,35)18-9-12(25)1-2-14(18)26)20-21(15-3-4-30-23(28)31-15)37-22(32-20)17-10-36-6-5-29-17/h1-4,7-9,17,29,33H,5-6,10H2,(H2,28,30,31) |

Clave InChI |

OZNNKHBCZMWGHG-UHFFFAOYSA-N |

SMILES canónico |

C1COCC(N1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C4=C(C(=CC(=C4)Cl)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: B-Raf IN 5 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 5 is a highly potent, ATP-competitive inhibitor of the B-Raf serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity against both wild-type and mutant forms of the B-Raf protein. Detailed experimental protocols for the characterization of this compound are provided, along with a summary of its cellular activity and its notable selectivity profile, particularly its lack of activity towards the pregnane X receptor (PXR). This guide is intended to serve as a technical resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction to B-Raf and the MAPK Pathway

The Ras-Raf-MEK-ERK cascade, also known as the MAPK pathway, is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf, are central components of this pathway. Upon activation by Ras GTPases, Raf kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, driving cellular responses.

Dysregulation of the MAPK pathway is a common feature in many human cancers.[2] Mutations in the BRAF gene are among the most frequent oncogenic drivers, with the V600E substitution being the most prevalent mutation, occurring in approximately 90% of B-Raf-mutated cancers. This mutation mimics phosphorylation in the activation loop, leading to constitutive activation of the B-Raf kinase and downstream signaling, thereby promoting uncontrolled cell growth and tumor development. Consequently, the development of potent and selective B-Raf inhibitors has been a major focus of cancer drug discovery.

This compound: A Potent and Selective B-Raf Inhibitor

This compound (also known as compound 3b) is a novel, potent inhibitor of the B-Raf kinase.[4][5][6] It was developed through a structure-based design approach aimed at creating a potent B-Raf inhibitor that avoids the off-target activation of the pregnane X receptor (PXR), a nuclear receptor whose activation can lead to drug-drug interactions and potentially promote tumor aggressiveness.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of B-Raf kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrate, MEK. This leads to the inhibition of the downstream MAPK signaling pathway, ultimately resulting in decreased cell proliferation and the induction of apoptosis in B-Raf-dependent cancer cells.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM)[4] |

| This compound (3b) | B-Raf(V600E) | 2.0 |

| This compound (3b) | B-Raf(WT) | 1.6 |

| B-Raf IN 6 (2c) | B-Raf(V600E) | 1.7 |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | IC50 (nM)[7] |

| This compound (3b) | A375 | Antiproliferation | 2.06 |

| B-Raf IN 6 (2c) | A375 | Antiproliferation | 5.12 |

Table 3: Off-Target Activity

| Compound | Target | Assay Type | EC50 (nM) |

| This compound (3b) | PXR | Activation | 2300 |

| Dabrafenib | PXR | Activation | 87 |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound, based on the methodologies described in the primary literature.

B-Raf Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant B-Raf(V600E) or B-Raf(WT) enzyme

-

MEK1 (inactive) as substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white opaque plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the B-Raf enzyme and the MEK1 substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

-

The final reaction volume is 10 µL.

-

-

Incubation: Incubate the reaction plate at 30°C for 1 hour.

-

Reaction Termination and ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular Antiproliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

A375 human melanoma cell line

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest and count A375 cells.

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with medium and DMSO as a vehicle control.

-

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.[4][7]

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Experimental Workflow and Logical Relationships

The characterization of this compound involves a logical progression from in vitro biochemical assays to cell-based assays to assess its potency and mechanism of action.

Caption: A logical workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of B-Raf kinase with nanomolar activity against both wild-type and V600E mutant B-Raf. Its mechanism of action is through competitive inhibition of ATP binding, leading to the suppression of the MAPK signaling pathway and inhibition of cell proliferation in B-Raf-dependent cancer cells. A key feature of this compound is its significantly reduced activity against the pregnane X receptor, which is a desirable characteristic for minimizing drug-drug interactions and other potential off-target effects. The data and protocols presented in this technical guide provide a comprehensive resource for the further study and development of this compound and other next-generation B-Raf inhibitors.

References

- 1. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ulab360.com [ulab360.com]

- 5. promega.com [promega.com]

- 6. kinaselogistics.com [kinaselogistics.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Target Pathway of B-Raf Inhibitors: A Focus on the Type II Inhibitor RAF265

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the B-Raf proto-oncogene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are pivotal drivers in a significant portion of human cancers, most notably in melanoma. The discovery of activating mutations, particularly the V600E substitution, has spurred the development of targeted therapies aimed at inhibiting the constitutively active B-Raf kinase. This guide provides a comprehensive technical overview of the target pathway of B-Raf inhibitors, with a specific focus on RAF265 (CHIR-265), a potent, orally bioavailable, multi-kinase inhibitor that serves as a representative example of a Type II B-Raf inhibitor. Due to the limited public information available for a specific molecule designated "B-Raf IN 5," this guide will leverage the extensive preclinical and clinical data for RAF265 to illustrate the principles of B-Raf inhibition.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.

In its quiescent state, B-Raf is autoinhibited. Upon activation by upstream signals, such as RAS binding, B-Raf undergoes a conformational change, dimerizes with other Raf isoforms (e.g., C-Raf), and phosphorylates its downstream substrate, MEK. MEK, in turn, phosphorylates and activates ERK, which then translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival[1][2]. In cancer, mutations in B-Raf, most commonly the V600E mutation, lock the kinase in a constitutively active conformation, leading to aberrant and uncontrolled downstream signaling, independent of upstream signals[2].

RAF265: A Multi-Kinase Inhibitor Targeting B-Raf

RAF265 (CHIR-265) is a potent, orally bioavailable small molecule that functions as a multi-kinase inhibitor. Its primary targets are the Raf kinases (B-Raf, C-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3][4][5]. By targeting both the MAPK pathway and a key driver of angiogenesis, RAF265 exhibits a dual mechanism of anti-tumor activity[4][5].

Mechanism of Action

RAF265 is classified as a Type II inhibitor. Unlike Type I inhibitors (e.g., vemurafenib, dabrafenib) that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation[6]. This distinct binding mode has several implications:

-

Inhibition of both monomeric and dimeric Raf: While Type I inhibitors are highly effective against monomeric mutant B-Raf (V600E), they can paradoxically activate wild-type Raf by promoting its dimerization. In contrast, Type II inhibitors like RAF265 can inhibit both monomeric and dimeric forms of Raf kinases, potentially overcoming some mechanisms of resistance to Type I inhibitors[6].

-

Pan-Raf Inhibition: RAF265 inhibits not only the mutant B-Raf but also wild-type B-Raf and C-Raf[3]. This broader inhibition of the Raf family can lead to a more complete shutdown of the MAPK pathway.

-

Anti-angiogenic effects: By inhibiting VEGFR2, RAF265 can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis[4][5].

Quantitative Data for RAF265

The following tables summarize the in vitro and in vivo activity of RAF265 from preclinical studies.

Table 1: In Vitro Kinase and Cellular Potency of RAF265

| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |

| Kinase Assays | |||

| B-Raf (V600E) | Biochemical | <100 | [7] |

| B-Raf (wild-type) | Biochemical | <100 | [7] |

| C-Raf | Biochemical | 3-60 | [3] |

| VEGFR2 | Biochemical | <100 | [7] |

| c-Kit | Biochemical | <100 | [7] |

| PDGFRβ | Biochemical | <100 | [7] |

| Cellular Assays | |||

| B-Raf (V600E) | pMEK Inhibition | 140 | [7] |

| VEGFR2 | pVEGFR2 Inhibition | 190 | [7] |

| PDGFRβ | Cellular | 790 | [7] |

| c-Kit | Cellular | 1100 | [7] |

| HT29 (B-Raf V600E) | Proliferation | 5-10 µM (IC50) | [3] |

| MDAMB231 (B-Raf wild-type) | Proliferation | 5-10 µM (IC50) | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of RAF265 in Xenograft Models

| Xenograft Model | B-Raf Status | Dose and Schedule | Outcome | Reference |

| Human Melanoma Tumors | V600E/K | 40 mg/kg, daily | 29% response rate (2/7 tumors) | [8][9] |

| Human Melanoma Tumors | Wild-type | 40 mg/kg, daily | 71% response rate (5/7 tumors) | [8][9] |

| HCT116 (colorectal) | Wild-type | 12 mg/kg | 71-72% Tumor Volume Inhibition | [3] |

| A375M (melanoma) | V600E | 100 mg/kg, oral | Decreased tumor volume | [3] |

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of RAF265 against various protein kinases.

Methodology: Biochemical kinase assays are typically performed using purified recombinant kinase domains. The assay measures the transfer of a phosphate group from ATP to a substrate peptide.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, ATP (often radiolabeled with ³³P or detected via fluorescence), and a buffer solution (e.g., 50 mM Tris, pH 7.5, 15 mM MgCl₂).

-

Inhibitor Addition: Serial dilutions of RAF265 are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, the reaction mixture is spotted onto a filter membrane, washed to remove unincorporated ATP, and the radioactivity is measured using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity is measured using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of RAF265. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

Objective: To assess the effect of RAF265 on the viability and proliferation of cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells per well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of RAF265 for a specified period (e.g., 48 hours).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.

-

Data Analysis: The percentage of viable cells is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for Pathway Modulation

Objective: To determine the effect of RAF265 on the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK).

Methodology:

-

Cell Lysis: Cells treated with RAF265 are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK).

-

Secondary Antibody Incubation and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system.

-

Analysis: The band intensities are quantified to determine the relative levels of phosphorylated and total proteins.

Conclusion

RAF265 exemplifies the therapeutic strategy of targeting the constitutively active B-Raf kinase in cancer. Its dual mechanism of action, inhibiting both the MAPK signaling pathway and VEGFR2-mediated angiogenesis, provides a multi-pronged attack on tumor growth and survival. The preclinical data demonstrate its potent inhibitory activity and anti-tumor efficacy in various cancer models. The detailed experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms of B-Raf inhibitors and to develop novel therapeutic strategies to overcome resistance and improve patient outcomes. As our understanding of the complexities of the B-Raf signaling pathway continues to evolve, so too will the development of next-generation inhibitors with enhanced specificity and efficacy.

References

- 1. pharmacylibrary.com [pharmacylibrary.com]

- 2. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Raf265 | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. RAF265 inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of B-Raf Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of B-Raf kinase inhibitors, a critical class of therapeutics in oncology. B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1][2] The discovery of activating mutations in the BRAF gene, most commonly the V600E mutation, has propelled the development of targeted inhibitors.[3][4] This guide will delve into the key structural features of these inhibitors, their interactions with the B-Raf kinase, and the experimental methodologies used to evaluate their potency and efficacy.

The B-Raf Signaling Pathway

Under normal physiological conditions, the RAS-RAF-MEK-ERK pathway is tightly regulated to control cellular processes such as proliferation, differentiation, and survival.[5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of the small GTPase RAS. RAS-GTP then recruits and activates RAF kinases (A-Raf, B-Raf, and C-Raf). Activated B-Raf subsequently phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate gene expression. In cancer, mutations in B-Raf, particularly the V600E mutation, lead to constitutive activation of the kinase, driving uncontrolled cell growth.[6]

Figure 1: The RAS-RAF-MEK-ERK signaling pathway.

Classes of B-Raf Inhibitors

B-Raf inhibitors are broadly classified based on their binding mode and the conformation of the kinase they stabilize. The two primary conformations are defined by the orientation of the DFG motif (Asp-Phe-Gly) and the αC-helix.

-

Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the aspartate of the DFG motif points into the ATP-binding site. They are ATP-competitive and often stabilize the αC-helix in the "in" position, which is characteristic of the active kinase.

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, where the phenylalanine of the DFG motif occupies the ATP-binding site. This induces a conformational change that is incompatible with kinase activity.

-

Type I½ Inhibitors: This class of inhibitors, which includes vemurafenib and dabrafenib, binds to the "DFG-in" conformation but induces an "αC-helix-out" conformation.[7]

The different binding modes have significant implications for inhibitor selectivity and the potential for paradoxical activation of the MAPK pathway in wild-type B-Raf cells.[6][7]

Structure-Activity Relationship (SAR) of Pan-Raf Inhibitors

While a specific compound "B-Raf IN 5" is not prominently described in publicly available literature, we can analyze the SAR of a representative series of pan-Raf inhibitors to understand the key molecular interactions driving potency. The following data is based on a series of pyrimidine-based pan-Raf inhibitors.

| Compound | B-RafV600E IC50 (nM) | B-RafWT IC50 (nM) | A-Raf IC50 (nM) | C-Raf IC50 (nM) | p-ERK Inhibition (SK-Mel-2 cells, 400 nM) |

| I-15 | 12.6 | 19.7 | 30.1 | 17.5 | ++ |

| Vemurafenib | - | - | - | - | Paradoxical Activation |

Data adapted from a study on pan-Raf inhibitors.[8] The '++' indicates significant inhibition of p-ERK, while Vemurafenib is known to cause paradoxical activation in B-Raf wild-type cells.

The development of pan-Raf inhibitors, such as compound I-15 , aims to overcome the resistance mechanisms associated with selective B-RafV600E inhibitors like vemurafenib.[8] The pyrimidine scaffold of this series allows for modifications that can tune the inhibitor's profile to target all Raf isoforms, thereby reducing the likelihood of acquired resistance through Raf switching.[8] A key finding from the study of this series was that compound I-15 effectively inhibited the proliferation of both B-RafWT and B-RafV600E melanoma cell lines without causing the paradoxical activation of ERK seen with vemurafenib.[8]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of B-Raf inhibitors. Below are representative methodologies for key assays.

B-Raf Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the kinase activity of B-Raf.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the B-Raf enzyme. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

Materials:

-

Recombinant B-Raf enzyme (e.g., B-RafV600E)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

-

ATP

-

B-Raf substrate (e.g., inactive MEK1)

-

Test compound (inhibitor)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer.

-

In a white, opaque microplate, add the test compound solution. Include "no inhibitor" controls (positive control) and "no enzyme" controls (blank).

-

Prepare a master mix containing the kinase buffer, ATP, and the B-Raf substrate. Add this master mix to all wells.[10][11]

-

Initiate the kinase reaction by adding the diluted B-Raf enzyme to the wells (except for the blank wells).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[11]

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® MAX reagent.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for a typical B-Raf kinase inhibition assay.

Cellular Proliferation Assay

This assay determines the effect of a B-Raf inhibitor on the growth of cancer cell lines.

Principle: The assay measures the number of viable cells after treatment with the test compound. This can be done using various methods, such as quantifying ATP content (an indicator of metabolically active cells) or measuring the reduction of a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan product by mitochondrial dehydrogenases.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells, which are homozygous for the BRAF V600E mutation)[12]

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for the specific reagent.

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Phospho-ERK Inhibition

This assay is used to confirm that the B-Raf inhibitor is hitting its target in a cellular context by measuring the phosphorylation level of ERK, a downstream substrate of the B-Raf pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The amount of p-ERK relative to total ERK indicates the extent of pathway inhibition.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer

-

Primary antibodies (anti-p-ERK, anti-total ERK, anti-loading control like GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system and membranes

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

The development of B-Raf inhibitors has been a landmark achievement in precision oncology. A deep understanding of the structure-activity relationships, guided by robust biochemical and cellular assays, is paramount for the design of next-generation inhibitors that can overcome resistance and improve patient outcomes. The methodologies and data presented in this guide provide a framework for researchers and drug developers working on this important therapeutic target.

References

- 1. Design, synthesis, and biological evaluation of new B-RafV600E kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyses of the oncogenic BRAFD594G variant reveal a kinase-independent function of BRAF in activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Clinical utility of a blood-based BRAF V600E mutation assay in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to B-Raf Inhibition and the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "B-Raf IN 5" is not a publicly recognized inhibitor. This guide utilizes Vemurafenib (PLX4032) , a well-characterized and clinically approved B-Raf inhibitor, as a representative molecule to provide a comprehensive technical overview of B-Raf inhibition within the MAPK/ERK signaling pathway.

Introduction: The MAPK/ERK Pathway and the Role of B-Raf

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors, leading to the activation of the small GTPase RAS.[3][4] Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-Raf, and C-RAF).[5]

B-Raf is a key member of this family and the most frequently mutated RAF isoform in human cancers.[6] Upon activation, B-Raf phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which in turn phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases).[3][4] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell growth and survival.[4]

Oncogenic mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the B-Raf kinase, resulting in uncontrolled downstream signaling and cellular proliferation, a hallmark of many cancers, particularly melanoma.[6] This has made B-Raf a prime target for the development of targeted cancer therapies.

Mechanism of Action of Vemurafenib

Vemurafenib (PLX4032) is a potent and selective inhibitor of the B-Raf kinase.[7] It is an ATP-competitive inhibitor that specifically targets the active conformation of the B-Raf kinase domain.[8] In cells harboring the B-Raf V600E mutation, where the kinase is constitutively active as a monomer, Vemurafenib effectively binds to and inhibits its activity, thereby blocking downstream MEK and ERK phosphorylation and halting the pro-proliferative signaling cascade.[8]

However, in cells with wild-type B-Raf, Vemurafenib can lead to a phenomenon known as "paradoxical activation." By binding to one protomer of a RAF dimer, it can allosterically transactivate the other protomer, leading to an increase in ERK signaling.[1] This is a critical consideration in the development and clinical application of B-Raf inhibitors.

Quantitative Data for Vemurafenib

The following table summarizes key quantitative data for the inhibitory activity of Vemurafenib against various kinases and its anti-proliferative effects on different melanoma cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 (Biochemical Assay) | B-Raf V600E | 31 nM | [7] |

| Wild-type B-Raf | 100 nM | [7] | |

| C-Raf | 48 nM | [7] | |

| Cellular IC50 (Proliferation) | Malme-3M (B-Raf V600E) | 20 nM - 1 µM | [7] |

| A375 (B-Raf V600E) | 20 nM - 1 µM | [7] | |

| SK-MEL-28 (B-Raf V600E) | 20 nM - 1 µM | [7] | |

| Colo829 (B-Raf V600E) | 20 nM - 1 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of B-Raf inhibitors. Below are representative protocols for biochemical and cell-based assays.

In Vitro B-Raf Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf kinase in a cell-free system.

Materials:

-

Recombinant human B-Raf V600E enzyme

-

MEK1 (inactive) as a substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Test compound (e.g., Vemurafenib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound, recombinant B-Raf V600E enzyme, and the MEK1 substrate.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for ERK Phosphorylation

This cell-based assay is used to determine the effect of a B-Raf inhibitor on the downstream signaling of the MAPK/ERK pathway by measuring the phosphorylation of ERK.

Materials:

-

B-Raf V600E mutant melanoma cell line (e.g., A375)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., Vemurafenib)

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Vemurafenib or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein samples to the same concentration, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated ERK is typically expressed as a ratio to total ERK.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a B-Raf inhibitor.

Materials:

-

B-Raf V600E mutant melanoma cell line (e.g., A375)

-

Cell culture medium

-

Test compound (e.g., Vemurafenib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Vemurafenib or DMSO (vehicle control) for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value by plotting the data on a dose-response curve.

Visualizations

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling cascade and the point of inhibition by Vemurafenib.

Western Blot Experimental Workflow

Caption: A typical workflow for Western blot analysis of ERK phosphorylation.

Conclusion

Vemurafenib serves as a paradigm for the development of targeted therapies against cancers driven by specific oncogenic mutations. Its high potency and selectivity for B-Raf V600E have translated into significant clinical benefits for patients with metastatic melanoma. The in-depth understanding of its mechanism of action, coupled with robust biochemical and cellular assays, has been instrumental in its development and continues to guide the discovery of next-generation RAF inhibitors. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working on novel therapeutics targeting the MAPK/ERK signaling pathway.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. nsjbio.com [nsjbio.com]

- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to B-Raf IN 5: A Potent Inhibitor of the Oncogenic B-Raf V600E Mutation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the B-Raf V600E mutation, the role of the inhibitor B-Raf IN 5 in targeting this mutation, and the experimental methodologies used for its characterization.

Introduction: The B-Raf V600E Mutation in Cancer

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cellular cascade that regulates cell proliferation, differentiation, and survival. B-Raf, a serine/threonine-specific protein kinase, is a key component of this pathway, acting downstream of Ras and upstream of MEK and ERK. The B-Raf protein consists of three conserved domains: CR1 (Ras-binding and self-regulatory), CR2 (hinge region), and CR3 (catalytic kinase domain).

In a significant percentage of human cancers, particularly malignant melanoma (~60%), the BRAF gene is mutated, leading to constitutive activation of the MAPK pathway. The most common of these mutations is a single point mutation at codon 600, substituting valine with glutamic acid (V600E). This V600E mutation occurs within the activation loop of the kinase domain and mimics phosphorylation, destabilizing the inactive conformation of the protein. The result is a 500-fold increase in kinase activity, leading to uncontrolled, growth factor-independent cell proliferation and tumorigenesis. This makes the B-Raf V600E mutant an important therapeutic target.

This compound: A Selective Kinase Inhibitor

This compound is a potent small-molecule inhibitor specifically designed to target the B-Raf kinase. Its high efficacy against the enzyme makes it a valuable tool for cancer research and a potential candidate for therapeutic development. A key advantage of this compound is its design to avoid binding to the secondary target PXR (pregnane X receptor) and its resistance to rapid metabolism, properties that are desirable in drug development.

Mechanism of Action

Like other targeted B-Raf inhibitors, this compound functions by competing with ATP for binding within the catalytic kinase domain (CR3) of the B-Raf V600E protein. By occupying this site, it prevents the phosphorylation of B-Raf's downstream substrate, MEK. This action effectively halts the aberrant signaling cascade, leading to a decrease in the phosphorylation of ERK and subsequent inhibition of cell proliferation and induction of apoptosis exclusively in cells harboring the B-Raf V600E mutation.

Quantitative Data

The efficacy and selectivity of kinase inhibitors are determined through biochemical and cellular assays. Below is a summary of key quantitative data for this compound and a comparative example of cellular selectivity for a well-characterized B-Raf V600E inhibitor.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 | Reference |

|---|---|---|---|---|

| This compound | B-Raf | Kinase Assay | 2.0 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Example of Cellular Selectivity of B-Raf V600E Inhibition (Data from PLX4720, a similar inhibitor)

| Cell Line | B-Raf Status | IC50 (µM) | Fold Selectivity | Reference |

|---|---|---|---|---|

| Malme-3M | V600E | 0.03 | >100x | |

| A375 | V600E | 0.03 | >100x | |

| Colo205 | V600E | 0.02 | >100x | |

| C8161 | Wild-Type | >10 | - | |

| SK-MEL-2 | Wild-Type | >10 | - |

This table illustrates the principle that inhibitors targeting the B-Raf V600E mutation are significantly more potent in cells carrying the mutation than in cells with wild-type B-Raf.

Key Experimental Protocols

The characterization of a

Preliminary Studies on B-Raf IN 5 Efficacy: A Literature Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive literature searches for a specific B-Raf inhibitor designated "B-Raf IN 5" have yielded no direct results. This designation does not correspond to a known compound in publicly available scientific databases or clinical trial registries. Therefore, this guide will provide a comprehensive overview of the preclinical and clinical efficacy of B-Raf inhibitors as a class, focusing on the well-characterized V600E mutant B-Raf protein. This will serve as a foundational document for understanding the therapeutic potential and mechanistic underpinnings of targeting the B-Raf kinase in various cancers. We will detail common experimental protocols for evaluating B-Raf inhibitor efficacy, summarize key quantitative data from representative studies, and visualize the critical signaling pathways involved.

Introduction to B-Raf and its Role in Cancer

B-Raf is a serine/threonine-specific protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is essential for regulating cellular processes such as growth, proliferation, differentiation, and survival.[2][3] The activation of the MAPK/ERK pathway begins with a signal from a cell surface receptor, which leads to the activation of the Ras protein.[1] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[3] B-Raf, in turn, phosphorylates and activates MEK1 and MEK2, which then phosphorylate and activate ERK1 and ERK2.[1][4] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[1]

Mutations in the BRAF gene are frequently observed in various human cancers, with the most common being the V600E substitution, where valine at codon 600 is replaced by glutamic acid.[5][6] This mutation is found in approximately 50-60% of malignant melanomas, as well as in a significant percentage of thyroid, colorectal, and non-small cell lung cancers.[7][8] The V600E mutation mimics phosphorylation, leading to constitutive activation of the B-Raf kinase and downstream MAPK signaling, thereby driving uncontrolled cell growth and tumor development.[5]

The MAPK/ERK Signaling Pathway

The MAPK/ERK signaling cascade is a central pathway in cellular regulation. Its dysregulation due to mutations, such as those in BRAF, is a hallmark of many cancers. Understanding this pathway is critical for the development of targeted therapies.

Efficacy of B-Raf Inhibitors: A Summary of Preclinical and Clinical Data

The development of selective B-Raf inhibitors has revolutionized the treatment of BRAF V600E-mutant cancers, particularly metastatic melanoma.[9] First-generation inhibitors like Vemurafenib and Dabrafenib demonstrated high initial response rates.[7] However, the duration of response was often limited due to the development of resistance.[3]

Mechanisms of resistance are complex and can involve the reactivation of the MAPK pathway through various means, such as the development of secondary mutations in NRAS or the overexpression of receptor tyrosine kinases.[3] To overcome resistance, combination therapies pairing a B-Raf inhibitor with a MEK inhibitor (e.g., Dabrafenib and Trametinib, Vemurafenib and Cobimetinib, Encorafenib and Binimetinib) have become the standard of care.[10] These combinations have shown improved progression-free survival and overall survival compared to B-Raf inhibitor monotherapy.[4][11]

In Vitro Efficacy

The efficacy of B-Raf inhibitors is initially assessed in vitro using cancer cell lines harboring BRAF mutations. Key parameters evaluated include the half-maximal inhibitory concentration (IC50) and the effect on downstream signaling and cell viability.

| Inhibitor Class | Target | Cell Line (BRAF status) | Assay Type | Endpoint | Representative IC50 (nM) |

| B-Raf Inhibitor | B-Raf V600E | A375 (V600E) | Kinase Assay | pERK Inhibition | 10-100 |

| B-Raf Inhibitor | B-Raf V600E | A375 (V600E) | Cell Viability | Growth Inhibition | 50-500 |

| MEK Inhibitor | MEK1/2 | A375 (V600E) | Kinase Assay | pERK Inhibition | 1-50 |

| Combination | B-Raf/MEK | A375 (V600E) | Cell Viability | Synergistic Growth Inhibition | N/A |

Note: The IC50 values are representative and can vary depending on the specific inhibitor and experimental conditions.

In Vivo Efficacy

Promising candidates from in vitro studies are then evaluated in vivo using animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice.[12]

| Animal Model | Tumor Type | Treatment | Primary Outcome | Representative Result |

| Nude Mouse Xenograft | Melanoma (A375) | B-Raf Inhibitor (monotherapy) | Tumor Growth Inhibition | Significant reduction in tumor volume |

| Nude Mouse Xenograft | Melanoma (A375) | B-Raf Inhibitor + MEK Inhibitor | Tumor Regression | Enhanced and more durable tumor regression compared to monotherapy |

| Genetically Engineered Mouse Model (GEMM) | Melanoma (Braf V600E) | B-Raf Inhibitor | Survival | Increased overall survival |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of B-Raf inhibitor efficacy.

In Vitro Kinase Assay (pERK Inhibition)

This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a direct downstream target of the MEK/B-Raf signaling axis.

Methodology:

-

Cell Seeding: Plate BRAF V600E mutant cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the B-Raf inhibitor for a specified period (e.g., 2 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (pERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of pERK to total ERK is calculated to determine the extent of inhibition.

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate.

-

Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study

This model is used to assess the anti-tumor activity of a compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer the B-Raf inhibitor (and/or MEK inhibitor) and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to assess efficacy.

Future Directions

While the combination of B-Raf and MEK inhibitors has significantly improved outcomes, acquired resistance remains a major clinical challenge.[8] Future research is focused on several key areas:

-

Novel Inhibitors: Development of next-generation B-Raf inhibitors that can overcome known resistance mechanisms.

-

Triplet Therapies: Investigating the efficacy of combining B-Raf/MEK inhibitors with other targeted agents (e.g., PI3K inhibitors) or immunotherapy (e.g., checkpoint inhibitors).[11]

-

Understanding Resistance: Further elucidation of the molecular mechanisms of resistance to guide the development of more effective treatment strategies.

Conclusion

Although no specific information is available for a compound named "this compound," the extensive research on B-Raf inhibitors provides a robust framework for evaluating the potential efficacy of any new agent in this class. The established methodologies for in vitro and in vivo testing, coupled with a deep understanding of the MAPK/ERK signaling pathway, are crucial for the preclinical and clinical development of novel cancer therapeutics targeting the B-Raf kinase. Any future studies on "this compound" would be expected to follow these well-trodden and validated scientific paths.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmj.com [bmj.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mutations in BRAF codons 594 and 596 predict good prognosis in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. oncodaily.com [oncodaily.com]

- 12. Mouse models for BRAF-induced cancers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a New Paradigm in B-Raf Inhibition: A Technical Deep Dive into the Novel Chemical Scaffold of B-Raf IN 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-Raf, a serine/threonine kinase in the MAPK/ERK signaling pathway, is a well-established therapeutic target in oncology, particularly for melanomas harboring the V600E mutation. However, the efficacy of existing B-Raf inhibitors can be hampered by off-target effects and the development of resistance. This technical guide provides an in-depth investigation into the novelty of the chemical scaffold of B-Raf IN 5, a potent and selective B-Raf inhibitor. Through a detailed analysis of its chemical structure, structure-activity relationships, and preclinical data, we elucidate the unique characteristics of this compound. This document serves as a comprehensive resource, complete with experimental protocols and pathway diagrams, for researchers engaged in the discovery and development of next-generation kinase inhibitors.

Introduction: The Evolving Landscape of B-Raf Inhibition

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cellular proliferation, differentiation, and survival.[1] The B-Raf kinase is a central component of this pathway, and its mutational activation, most commonly the V600E substitution, is a key driver in a significant percentage of human cancers, including approximately 50% of melanomas.[2] The development of ATP-competitive inhibitors targeting the active conformation of B-RafV600E, such as vemurafenib and dabrafenib, has revolutionized the treatment of metastatic melanoma.

Despite these advances, challenges remain. A significant off-target effect of some B-Raf inhibitors is the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the metabolism of xenobiotics.[3] Activation of PXR can lead to increased drug clearance and potential drug-drug interactions, diminishing the therapeutic efficacy of the inhibitor. Furthermore, the emergence of resistance mechanisms continues to be a clinical hurdle. These challenges underscore the ongoing need for the development of novel B-Raf inhibitors with improved selectivity and pharmacological profiles.

This compound emerges from a structure-based design campaign aimed at creating a potent B-Raf inhibitor devoid of PXR activity.[3] This guide will dissect the chemical architecture of this compound, compare it to existing inhibitors, and detail the experimental evidence that establishes the novelty and therapeutic potential of its chemical scaffold.

The Chemical Scaffold of this compound: A Departure from the Norm

This compound, also identified as compound 3b in the foundational study by Schneider et al., possesses a distinct chemical architecture that sets it apart from many established B-Raf inhibitors.[3]

Table 1: Comparative Analysis of B-Raf Inhibitor Scaffolds

| Inhibitor | Core Scaffold | Key Structural Features |

| This compound | Thiazole-aminopyrimidine | Central thiazole ring linked to an aminopyrimidine and a sulfonamide-bearing phenyl ring. |

| Dabrafenib | Thiazole-sulfonamide | A core thiazole ring with a sulfonamide group, but with a different substitution pattern. |

| Vemurafenib | Pyrrolo[2,3-b]pyridine | A distinct heterocyclic core. |

| Encorafenib | Carbamate-based | A carbamate linker connecting different aromatic moieties. |

The novelty of the this compound scaffold lies in the specific arrangement of its constituent rings and functional groups. The central thiazole ring acts as a key anchor within the ATP-binding pocket of B-Raf. The strategic placement of the aminopyrimidine and the sulfonamide-containing phenyl ring allows for a unique set of interactions with the kinase domain, contributing to its high potency and selectivity.

Quantitative Analysis of this compound's Biological Activity

The innovative scaffold of this compound translates into a highly desirable biological profile, characterized by potent B-Raf inhibition and a lack of PXR activation.

Table 2: In Vitro Activity of this compound and Comparators

| Compound | B-Raf V600E IC₅₀ (nM) | PXR Activation EC₅₀ (µM) | Antiproliferative Activity (A375 cells) IC₅₀ (nM) |

| This compound (3b) | 2.0[3] | > 30[3] | 29[3] |

| Dabrafenib | 0.8[3] | 0.087[3] | 1.1[3] |

As evidenced by the data, this compound demonstrates nanomolar potency against the B-Raf V600E mutant, comparable to the established drug dabrafenib.[3] Crucially, it shows no significant activation of the PXR receptor at concentrations up to 30 µM, a stark contrast to dabrafenib.[3] This selective activity profile is a direct consequence of its novel chemical scaffold, which was intentionally designed to avoid interactions with the PXR ligand-binding pocket.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

B-Raf Kinase Inhibition Assay

-

Principle: To determine the in vitro potency of compounds in inhibiting the enzymatic activity of the B-Raf V600E kinase.

-

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay is utilized. The assay measures the phosphorylation of a biotinylated MEK1 substrate by the B-Raf V600E enzyme.

-

Recombinant human B-Raf V600E and biotinylated MEK1 are incubated in a kinase assay buffer.

-

The reaction is initiated by the addition of ATP.

-

Test compounds are added at varying concentrations to determine their inhibitory effect.

-

After incubation, the reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-MEK antibody and streptavidin-allophycocyanin is added.

-

The TR-FRET signal is measured, and IC₅₀ values are calculated from the dose-response curves.

-

PXR Activation Assay

-

Principle: To assess the ability of compounds to activate the human pregnane X receptor (PXR).

-

Methodology: A cell-based reporter gene assay is employed using a stable cell line co-transfected with a Gal4-hPXR ligand-binding domain fusion protein and a luciferase reporter gene under the control of a Gal4 response element.

-

Cells are seeded in 96-well plates and incubated with the test compounds at various concentrations.

-

After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

EC₅₀ values are determined from the dose-response curves, representing the concentration at which the compound elicits half of its maximal response.

-

Cell Proliferation Assay

-

Principle: To evaluate the antiproliferative effects of the compounds on a cancer cell line harboring the B-Raf V600E mutation.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell viability.

-

A375 human melanoma cells, which are positive for the B-Raf V600E mutation, are seeded in 96-well plates.

-

The cells are treated with the test compounds at a range of concentrations and incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ values are calculated.

-

Visualizing the Molecular Landscape

To better understand the context of this compound's mechanism and the experimental approaches used in its evaluation, the following diagrams are provided.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Caption: The experimental workflow for the characterization of this compound.

Conclusion: A Promising Scaffold for Future Drug Development

The investigation into the chemical scaffold of this compound reveals a significant advancement in the design of selective kinase inhibitors. Its novel thiazole-aminopyrimidine core demonstrates a departure from the chemical architectures of many existing B-Raf inhibitors. This structural ingenuity translates into a highly desirable pharmacological profile, combining potent, nanomolar inhibition of the B-Raf V600E oncoprotein with a remarkable lack of off-target activity on the PXR nuclear receptor.

References

B-Raf IN 5: A-Potent and Selective Inhibitor for Melanoma Research

An In-depth Technical Guide on a Novel BRAF Inhibitor with Potential to Overcome Clinically Observed Adverse Effects

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized in approximately 50% of cases by activating mutations in the B-Raf proto-oncogene (BRAF). The most common of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival. This understanding has led to the development of targeted BRAF inhibitors, which have shown significant clinical efficacy. However, some of these inhibitors, such as dabrafenib, are associated with off-target effects, including the activation of the pregnane X receptor (PXR). PXR activation can lead to altered drug metabolism and potential tumor-promoting effects.

B-Raf IN 5 (also referred to as compound 3b) is a novel, potent, and selective inhibitor of BRAF kinase. It was developed through a structure-based design approach to retain high affinity for BRAF V600E while eliminating the undesirable activation of PXR. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals in the field of melanoma therapeutics.

Mechanism of Action and Design Rationale

This compound is an ATP-competitive inhibitor of the BRAF V600E mutant kinase. Its design is based on the chemical scaffold of dabrafenib, with modifications aimed at disrupting the interaction with the PXR ligand-binding pocket. The key innovation in the design of this compound was the replacement of a tert-butyl group, present in dabrafenib and identified as a key moiety for PXR binding, with a morpholine group. This substitution was predicted and confirmed to sterically hinder the binding to PXR without compromising the potent inhibition of BRAF.

BRAF Signaling Pathway in Melanoma

The BRAF kinase is a central component of the RAS/RAF/MEK/ERK signaling cascade. In melanoma cells harboring a BRAF V600E mutation, the kinase is constitutively active, leading to persistent downstream signaling that drives cell proliferation and survival. This compound inhibits the kinase activity of BRAF V600E, thereby blocking this signaling cascade and inducing anti-proliferative effects in melanoma cells.

Understanding the Binding Kinetics of B-Raf Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound named "B-Raf IN 5" did not yield any publicly available information. Therefore, this document provides a comprehensive technical guide on the binding kinetics of well-characterized classes of B-Raf inhibitors, intended for researchers, scientists, and drug development professionals.

The B-Raf serine/threonine kinase is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that governs cellular processes such as growth, proliferation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of cancers, most notably melanoma.[1][2] Consequently, B-Raf has become a key target for anti-cancer therapeutics. The efficacy of these inhibitors is profoundly influenced by their binding kinetics—the rates at which they associate with and dissociate from the target protein. This guide delves into the mechanisms, quantitative aspects, and experimental protocols used to characterize the binding of different classes of B-Raf inhibitors.

Classification and Mechanisms of B-Raf Inhibitors

B-Raf inhibitors are broadly categorized based on the conformational state of the kinase to which they bind. The two key structural motifs that define these states are the αC-helix and the DFG motif in the activation loop.

-

Type I Inhibitors: These compounds bind to the active "αC-in/DFG-in" conformation of the kinase.

-

Type I.5 (or Type I½) Inhibitors: This class, which includes clinically successful drugs like Vemurafenib and Dabrafenib, targets an inactive "αC-out" conformation.[3] This binding mode is often selective for the monomeric form of B-RafV600E.[3][4]

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation. They are often pan-RAF inhibitors, targeting A-RAF, B-Raf, and C-Raf.[4][5]

-

Allosteric Inhibitors: These agents bind to sites distinct from the ATP-binding pocket, offering alternative mechanisms of inhibition.[3]

A crucial aspect of B-Raf inhibitor action is the phenomenon of "paradoxical activation." Type I.5 inhibitors, while effective against monomeric B-RafV600E, can promote the dimerization of wild-type B-Raf with other RAF isoforms (like C-Raf), leading to the transactivation of the drug-free protomer and subsequent activation of the MAPK pathway in non-mutant cells.[3][5] This has significant clinical implications, including the development of secondary skin cancers.[5] Pan-RAF inhibitors, like LY3009120, were developed to inhibit all RAF isoforms and RAF dimers with the aim of minimizing paradoxical activation.[6]

Quantitative Binding Kinetics of B-Raf Inhibitors

The interaction between an inhibitor and its target kinase is defined by several kinetic parameters. Understanding these values is crucial for optimizing drug efficacy and duration of action.

-

Association Rate Constant (kon): The rate at which an inhibitor binds to its target.

-

Dissociation Rate Constant (koff): The rate at which the inhibitor-target complex breaks apart.

-

Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated as koff/kon. A lower KD indicates higher affinity.

-

Residence Time (τ): The average duration for which an inhibitor remains bound to its target, calculated as 1/koff. A longer residence time can lead to a more sustained pharmacological effect.

While precise kinetic constants (kon, koff) are not always publicly available for all compounds, biochemical assays provide valuable data on their potency and binding characteristics. The following tables summarize inhibitory constants (IC50) for representative B-Raf inhibitors.

| Inhibitor (Class) | Target | Assay Type | IC50 (nM) | Reference |

| Vemurafenib (Type I.5) | B-RafV600E | Cell-free | 260-360 | [5] |

| A-Raf | Cell-free | 950 | [5] | |

| C-Raf | Cell-free | >10,000 | [5] | |

| Dabrafenib (Type I.5) | B-Raf | Cell-free | 6 | [5] |

| A-Raf | Cell-free | 26 | [5] | |

| C-Raf | Cell-free | 150 | [5] | |

| LY3009120 (Pan-RAF/Type II) | B-RafV600E | Cell-free | 5.8 | [7] |

| B-Raf (WT) | Cell-free | 9.1-15 | [7][8] | |

| A-Raf | Cell-free | 44 | [5][8] | |

| C-Raf | Cell-free | 15-42 | [7][8] |

Signaling Pathways and Inhibitor Mechanisms

The diagrams below, generated using the DOT language, illustrate the core B-Raf signaling pathway and the distinct mechanisms of action for different inhibitor classes.

Experimental Protocols

Characterizing the binding kinetics of B-Raf inhibitors requires specialized biochemical and biophysical assays. Below are overviews of common methodologies.

Biochemical Kinase Activity Assays

These assays measure the ability of an inhibitor to block the catalytic activity of B-Raf, which involves the phosphorylation of its substrate, MEK.

Example Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

-

Reagents: Recombinant B-Raf enzyme (wild-type or mutant), MEK substrate, ATP, kinase assay buffer, and a luminescent detection reagent (which measures ATP consumption).

-

Procedure: a. In a 96- or 384-well plate, add the B-Raf enzyme to the assay buffer. b. Add serial dilutions of the test inhibitor compound and incubate for a predetermined period (e.g., 15-30 minutes) to allow for binding. c. Initiate the kinase reaction by adding a mixture of the MEK substrate and ATP. d. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). e. Stop the reaction and add the Kinase-Glo® reagent. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity (more ATP consumed). f. Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Binding Assays

These assays directly measure the binding of an inhibitor to the B-Raf kinase domain, independent of its enzymatic activity.

Example Protocol: LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Europium (Eu)-labeled anti-tag antibody, a fluorescently-labeled ATP-competitive tracer that binds to the kinase, and recombinant tagged B-Raf kinase.

-

Procedure: a. Add B-Raf kinase, the Eu-labeled antibody, and the fluorescent tracer to the assay wells. b. Add serial dilutions of the test inhibitor. The inhibitor will compete with the tracer for binding to the B-Raf kinase. c. Incubate to allow the binding to reach equilibrium. d. Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the tracer acceptor.

-

Data Analysis: The FRET signal is proportional to the amount of tracer bound to the kinase. As the inhibitor concentration increases, it displaces the tracer, leading to a decrease in the FRET signal. The IC50 is determined by plotting the FRET ratio against the inhibitor concentration.[9] This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the KD of the tracer is known.

Residence Time Determination

Measuring the dissociation rate (koff) is key to determining the drug-target residence time.

Example Protocol: Jump Dilution Assay

-

Pre-incubation: Incubate a high concentration of the B-Raf enzyme with a saturating concentration of the inhibitor (typically 10-20 times its IC50) to form the enzyme-inhibitor (EI) complex.

-

Dilution: Rapidly dilute the EI complex mixture into a larger volume of assay buffer containing the kinase substrates (MEK and a high concentration of ATP). This dilution reduces the concentration of the free inhibitor to negligible levels, preventing re-binding once it dissociates.

-

Activity Measurement: Monitor the recovery of kinase activity over time. As the inhibitor dissociates from the enzyme, the enzyme becomes active and starts phosphorylating the substrate. The rate of product formation is measured at multiple time points.

-

Data Analysis: The rate of recovery of enzyme activity follows first-order kinetics, from which the dissociation rate constant (koff) can be calculated. The residence time (τ) is the reciprocal of koff (τ = 1/koff).

Conclusion

The binding kinetics of B-Raf inhibitors are a cornerstone of their pharmacological activity and clinical success. A deep understanding of parameters like affinity (KD) and, increasingly, residence time (τ), is essential for the development of next-generation therapeutics. While high affinity is important, a prolonged residence time can offer a more durable inhibitory effect in the complex and dynamic environment of a living system. The interplay between an inhibitor's binding mode (e.g., Type I.5 vs. Type II), its kinetic profile, and its effect on RAF dimerization ultimately dictates its efficacy and potential for adverse effects like paradoxical activation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these critical properties, enabling the rational design of more effective and safer B-Raf-targeted therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. icr.ac.uk [icr.ac.uk]